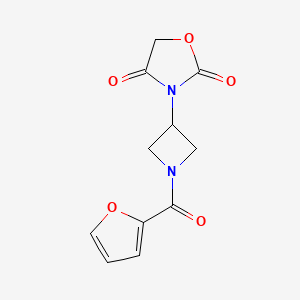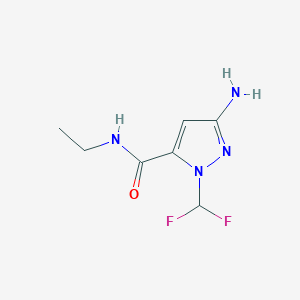
5-Amino-2-(difluoromethyl)-N-ethylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(difluoromethyl)-N-ethylpyrazole-3-carboxamide, commonly known as DFE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFE is a pyrazole derivative that has been synthesized through various methods and has been shown to have a unique mechanism of action.
Aplicaciones Científicas De Investigación
DFE has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFE has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of DFE is not fully understood, but it is believed to act through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, DFE can prevent the synthesis of pyrimidines and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DFE has been shown to have both biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DFE has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. Physiologically, DFE has been found to have low toxicity and does not appear to have significant adverse effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields. It also has low toxicity and does not appear to have significant adverse effects on normal cells. However, there are also limitations to its use. DFE is not very water-soluble, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on DFE. One area of interest is the development of more water-soluble derivatives of DFE, which could make it more useful in certain experiments. Another area of interest is the investigation of the potential use of DFE in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DFE and its potential applications in other areas of scientific research.
In conclusion, DFE is a pyrazole derivative that has shown promising potential for use in scientific research, particularly in the field of cancer research. Its unique mechanism of action and low toxicity make it an attractive candidate for further investigation. While there are limitations to its use, there are also several future directions for research that could expand our understanding of the potential applications of DFE.
Métodos De Síntesis
DFE can be synthesized through a variety of methods, including the reaction of 5-amino-2-(difluoromethyl)pyrazole with ethyl chloroformate or the reaction of ethyl 2,2-difluoro-2-(pyrazol-5-yl)acetate with hydrazine hydrate. The synthesis of DFE is relatively simple and can be achieved with high yields.
Propiedades
IUPAC Name |
5-amino-2-(difluoromethyl)-N-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O/c1-2-11-6(14)4-3-5(10)12-13(4)7(8)9/h3,7H,2H2,1H3,(H2,10,12)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDICTQNGIZSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NN1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

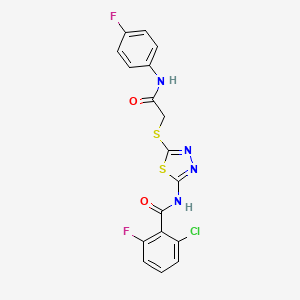
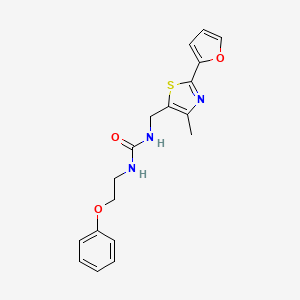
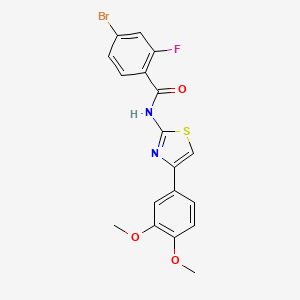

![N-(2,4-dimethylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2906273.png)
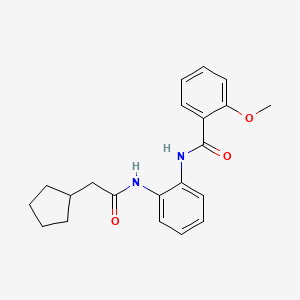

![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2906277.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)
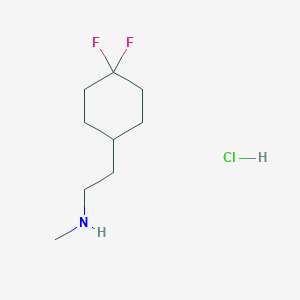
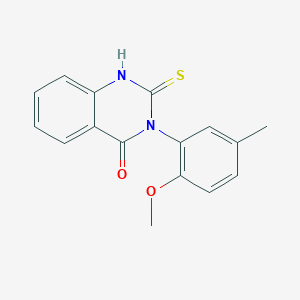

![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
